molecular formula C24H35N3O6 B028468 Imidapril-tert-Butylester CAS No. 89371-38-0

Imidapril-tert-Butylester

Katalognummer: B028468
CAS-Nummer: 89371-38-0
Molekulargewicht: 461.6 g/mol
InChI-Schlüssel: YCHKNKZKPFFKEV-WDSOQIARSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biochemische Analyse

Biochemical Properties

Imidapril tert-Butyl Ester is involved in biochemical reactions as an intermediate in the preparation of Imidaprilat . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Cellular Effects

The cellular effects of Imidapril tert-Butyl Ester are not directly mentioned in the available literature. It is known that Imidapril, a related compound, acts as an ACE inhibitor to suppress the conversion of angiotensin I to angiotensin II, thereby reducing total peripheral resistance and systemic blood pressure . This suggests that Imidapril tert-Butyl Ester may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Imidapril tert-Butyl Ester is not directly mentioned in the available literature. The active metabolite of Imidapril is imidaprilat, which inhibits the conversion of angiotensin I to angiotensin II . This suggests that Imidapril tert-Butyl Ester may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The metabolic pathways that Imidapril tert-Butyl Ester is involved in are not specified in the available literature. It is known that the active metabolite of Imidapril is imidaprilat, which inhibits the conversion of angiotensin I to angiotensin II . This suggests that Imidapril tert-Butyl Ester may be involved in similar metabolic pathways.

Biologische Aktivität

(R)-Ketorolac, a non-steroidal anti-inflammatory drug (NSAID), has garnered attention not only for its analgesic properties but also for its potential biological activities beyond cyclooxygenase inhibition. This article delves into the pharmacological effects, mechanisms of action, and clinical implications of (R)-Ketorolac, particularly in the context of cancer treatment.

Overview of Ketorolac

Ketorolac is commonly administered as a racemic mixture of two enantiomers: (R)-ketorolac and (S)-ketorolac. While (S)-ketorolac is primarily responsible for analgesic effects through inhibition of cyclooxygenase enzymes COX-1 and COX-2, recent studies have identified distinct biological activities associated with (R)-ketorolac, particularly its role in inhibiting specific GTPases involved in cancer cell signaling.

Inhibition of GTPases

Recent research has established that (R)-ketorolac acts as a selective inhibitor of the small GTPases Cdc42 and Rac1. These proteins are crucial for various cellular processes, including cell adhesion, migration, and invasion, which are vital for tumor metastasis.

  • GTPase Activity : Studies demonstrate that (R)-ketorolac inhibits the activation of Cdc42 and Rac1 at low micromolar concentrations, significantly reducing downstream signaling pathways associated with tumor progression. The inhibition leads to a decrease in p21-activated kinases (PAK1/PAK2) activity by over 80% in ovarian cancer cell models .

Comparison of Enantiomers

EnantiomerCOX InhibitionGTPase InhibitionClinical Use
(S)-KetorolacStrongNonePain management
(R)-KetorolacWeakStrongPotential cancer therapy

Ovarian Cancer Studies

A pivotal study evaluated the effects of peri-operative administration of racemic ketorolac in ovarian cancer patients. The findings indicated that patients receiving ketorolac had a significantly lower hazard of death compared to those who did not receive the drug. Specifically, the hazard ratio was 0.30, suggesting a strong survival benefit associated with the use of ketorolac .

  • Patient Population : The study involved 19 patients with high-grade ovarian carcinoma, with an average age of 60.8 years. The administration dosages varied between 15 mg and 30 mg based on clinical indications .

Analgesic Efficacy

In addition to its potential anti-cancer properties, ketorolac is recognized for its analgesic efficacy. A systematic review indicated that ketorolac is effective in providing pain relief post-surgery, with a number needed to treat (NNT) of approximately 2.5 to achieve at least 50% pain relief over six hours compared to placebo .

Case Studies

  • Ovarian Cancer Survival : A retrospective analysis highlighted improved survival rates in ovarian cancer patients treated with peri-operative ketorolac. The study emphasized the dual role of ketorolac as both an analgesic and a potential therapeutic agent against cancer metastasis .
  • Postoperative Pain Management : In various surgical settings, including orthopedic and dental procedures, ketorolac demonstrated significant analgesic effects, reducing the need for opioid analgesics and minimizing associated side effects .

Eigenschaften

IUPAC Name

tert-butyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O6/c1-7-32-21(29)18(14-13-17-11-9-8-10-12-17)25-16(2)20(28)27-19(15-26(6)23(27)31)22(30)33-24(3,4)5/h8-12,16,18-19,25H,7,13-15H2,1-6H3/t16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHKNKZKPFFKEV-WDSOQIARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564208
Record name tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89371-38-0
Record name tert-Butyl (4S)-3-{N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidapril tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
Imidapril tert-Butyl Ester
Reactant of Route 3
Reactant of Route 3
Imidapril tert-Butyl Ester
Reactant of Route 4
Reactant of Route 4
Imidapril tert-Butyl Ester
Reactant of Route 5
Reactant of Route 5
Imidapril tert-Butyl Ester
Reactant of Route 6
Imidapril tert-Butyl Ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.